molecular formula C12H12Cl2N2O3S B5054266 methyl 4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate

methyl 4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate

Cat. No.: B5054266
M. Wt: 335.2 g/mol
InChI Key: BIMMHWHAXABIMG-UHFFFAOYSA-N
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Description

Compounds with similar structures often have biological activity, and are used in medicinal chemistry and drug discovery. They can have various properties depending on the specific functional groups present in the molecule .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, amines can participate in a variety of reactions, including nucleophilic substitution and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its biological effect. This is often determined through biochemical and pharmacological studies .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

methyl 4-[(2,5-dichlorophenyl)carbamothioylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S/c1-19-11(18)5-4-10(17)16-12(20)15-9-6-7(13)2-3-8(9)14/h2-3,6H,4-5H2,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMMHWHAXABIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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